molecular formula C20H23N3O2 B3016110 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea CAS No. 1172006-54-0

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea

Cat. No.: B3016110
CAS No.: 1172006-54-0
M. Wt: 337.423
InChI Key: FNKWXLOATITMNP-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic urea derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at the N1 position and a phenethylurea moiety at the C6 position. The phenethylurea group introduces hydrogen-bonding capabilities and enhanced lipophilicity, which may influence bioavailability and target binding .

Properties

IUPAC Name

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-23-18-10-9-17(14-16(18)8-11-19(23)24)22-20(25)21-13-12-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKWXLOATITMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline ring fused with an ethyl and carbonyl group, along with a phenethylurea moiety. Its synthesis typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenethyl isocyanate in an organic solvent under controlled conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antiviral Activity

Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3. The mechanism may involve interference with viral replication pathways.

Anticancer Properties

Research has indicated that tetrahydroquinoline derivatives possess anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a series of 1-Oxo-tetrahydroisoquinoline derivatives have shown promising results against various cancer cell lines due to their ability to modulate cell signaling pathways related to proliferation and apoptosis .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating key inflammatory pathways. Studies suggest that it could inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory cells. This potential makes it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for viral replication or tumor growth.

Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways associated with inflammation and cell survival.

Nucleic Acid Interaction : Potential binding to DNA or RNA may influence gene expression related to cell cycle regulation and apoptosis.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylthiophene-2-sulfonamideAntiviral (Influenza A)
THIQ DerivativesAnticancer (various cell lines)
N-(1-Ethyl-2-oxo-tetrahydroquinoline)Anti-inflammatory

Table 2: Comparative Toxicity Studies

CompoundCC50 (µM)Comparison to Chloroquine
Avir-7280 ± 124x lower
Avir-8515 ± 2212x lower
Chloroquine60 ± 3

Case Studies

Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of tetrahydroquinoline derivatives found that certain compounds exhibited significant inhibition against human coronaviruses. The results suggested that structural modifications could enhance activity against viral targets .

Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that specific derivatives led to a marked decrease in cell viability. Mechanistic studies indicated that these compounds triggered apoptotic pathways through caspase activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and inferred functional implications.

Structural Analogues of Tetrahydroquinolinone-Urea Derivatives

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound R1 = Ethyl, R2 = Phenethylurea ~353.4 (calculated) High lipophilicity due to phenethyl group; urea enables H-bond interactions
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-THQ-6-yl)urea R1 = Methyl, R2 = 4-Methoxyphenyl ~339.4 (calculated) Methoxy group enhances solubility; smaller R1 reduces steric hindrance
1-[3,5-bis(CF3)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea R1 = Thiourea, R2 = Bis(trifluoromethyl)phenyl 172.18 (listed) Thiourea improves metabolic stability; CF3 groups increase electronegativity
2-[(2-oxo-THQ-6-yl)oxy]ethanimidamide R1 = Ethanimidamide, R2 = – 227.31 (listed) Ethanimidamide introduces basicity; lack of urea reduces H-bond potential

Substituent Effects on Physicochemical Properties

  • Hydrogen-Bonding : Urea and thiourea groups () enhance interactions with polar targets, whereas ethanimidamide () may prioritize ionic interactions.
  • Steric Effects: The ethyl group at N1 (target) vs.

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